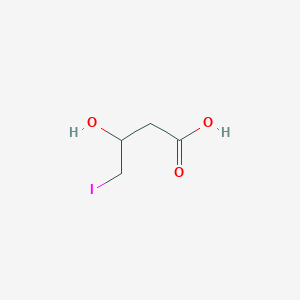
3-Hydroxy-4-iodobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-4-iodobutanoic acid is an organic compound with the molecular formula C4H7IO3 It is a derivative of butanoic acid, where the hydrogen atom at the fourth position is replaced by an iodine atom, and the third position has a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4-iodobutanoic acid can be achieved through several methods. One common approach involves the iodination of 3-hydroxybutanoic acid. This can be done using iodine and a suitable oxidizing agent under controlled conditions to ensure selective iodination at the fourth position.
Another method involves the use of cyclic ethers, which are opened using a dried Dowex H+/NaX (X = I, Br) system. This green chemistry approach effectively produces α-iodoalkanols from commercially available cyclic ethers .
Industrial Production Methods: Industrial production of this compound typically involves large-scale iodination reactions. The process requires precise control of reaction conditions, including temperature, pH, and the concentration of reactants, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-4-iodobutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-iodobutanoic acid.
Reduction: The iodine atom can be reduced to form 3-hydroxybutanoic acid.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) are employed under mild conditions.
Major Products Formed:
Oxidation: 4-Iodobutanoic acid.
Reduction: 3-Hydroxybutanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-4-iodobutanoic acid has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules through substitution reactions.
Biology: The compound is used in the study of metabolic pathways involving iodinated organic molecules.
Industry: The compound is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 3-Hydroxy-4-iodobutanoic acid exerts its effects involves its ability to participate in various chemical reactions due to the presence of both hydroxyl and iodine functional groups. These groups allow the compound to undergo oxidation, reduction, and substitution reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
3-Hydroxy-4-bromobutanoic acid: Similar structure but with a bromine atom instead of iodine.
3-Hydroxy-4-chlorobutanoic acid: Contains a chlorine atom instead of iodine.
3-Hydroxy-4-fluorobutanoic acid: Contains a fluorine atom instead of iodine.
Uniqueness: 3-Hydroxy-4-iodobutanoic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher atomic weight of iodine influence the compound’s physical and chemical properties, making it suitable for specific applications, such as in radiopharmaceuticals.
Properties
CAS No. |
660414-62-0 |
|---|---|
Molecular Formula |
C4H7IO3 |
Molecular Weight |
230.00 g/mol |
IUPAC Name |
3-hydroxy-4-iodobutanoic acid |
InChI |
InChI=1S/C4H7IO3/c5-2-3(6)1-4(7)8/h3,6H,1-2H2,(H,7,8) |
InChI Key |
HXZQJJYLHRLBBX-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CI)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


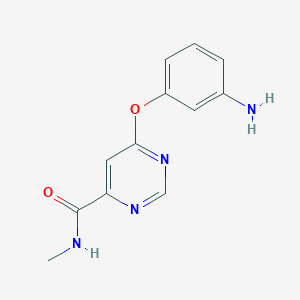
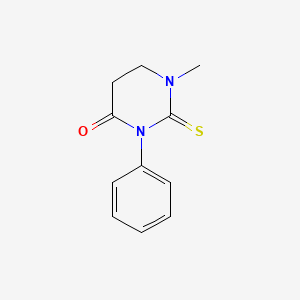
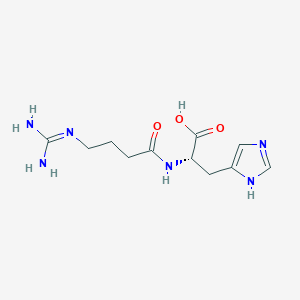
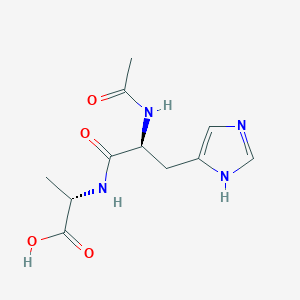
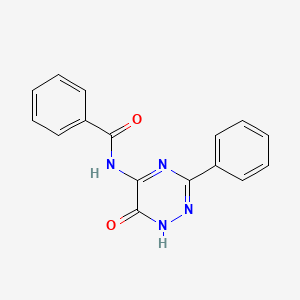
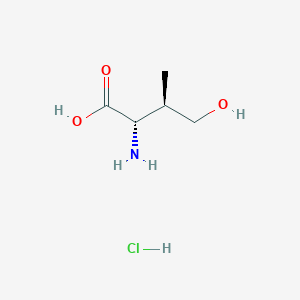
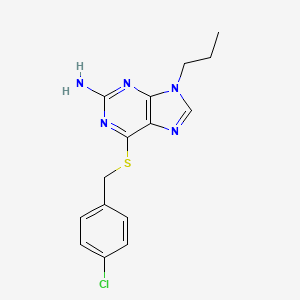

![2-(3-Oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)ethyl 2H-chromene-3-carboxylate](/img/structure/B12926660.png)
![9-Benzyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B12926662.png)

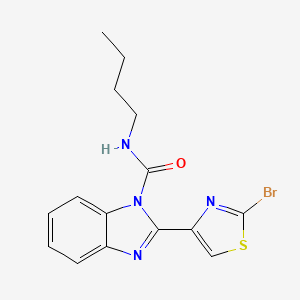
![N-(4-Amino-1,7-dimethylfuro[3,4-d]pyridazin-5-yl)acetamide](/img/structure/B12926692.png)

